Malonyl coenzyme A tetralithium salt
Overview
Description
Malonyl coenzyme A tetralithium salt is a derivative of coenzyme A, which plays a crucial role in various biochemical processes. It is primarily involved in fatty acid and polyketide synthesis and the transport of α-ketoglutarate across the mitochondrial membrane . The compound is formed by the carboxylation of acetyl coenzyme A mediated by the enzyme acetyl coenzyme A carboxylase .
Mechanism of Action
Target of Action
Malonyl coenzyme A tetralithium salt, also known as Malonyl-CoA, primarily targets the fatty acid biosynthesis and fatty acid oxidation pathways . It is a substrate for fatty acid biosynthesis and an inhibitor of fatty acid oxidation . It also acts as a reversible inhibitor of mitochondrial carnitine palmitoyltransferase (CPT) 1 .
Mode of Action
Malonyl-CoA interacts with its targets by supplying two carbon units to fatty acids, which commits the molecules to fatty acid chain synthesis . It is formed by the Acetyl CoA Carboxylase-mediated carboxylation of acetyl CoA . As an inhibitor of fatty acid oxidation, it prevents the breakdown of fatty acids .
Biochemical Pathways
Malonyl-CoA plays a crucial role in the fatty acid biosynthesis pathway, where it supplies two carbon units to fatty acids . It is also involved in the transport of α-ketoglutarate across the mitochondrial membrane . In addition, it is found in glucose-stimulated insulin secretion from clonal pancreatic β-cells .
Pharmacokinetics
It is known that the compound is soluble in water , which could potentially influence its absorption and distribution in the body.
Result of Action
The action of Malonyl-CoA results in the synthesis of fatty acids . By inhibiting fatty acid oxidation, it prevents the breakdown of fatty acids . It also plays a role in glucose-stimulated insulin secretion from clonal pancreatic β-cells .
Biochemical Analysis
Biochemical Properties
Malonyl coenzyme A tetralithium salt is a key intermediate in the biosynthesis of fatty acids. It interacts with several enzymes, including acetyl coenzyme A carboxylase, which catalyzes its formation from acetyl coenzyme A . Additionally, it plays a role in the transport of α-ketoglutarate across the mitochondrial membrane, interacting with specific transport proteins . These interactions are essential for maintaining cellular energy balance and metabolic flux.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It is involved in the regulation of fatty acid synthesis, impacting the expression of genes related to lipid metabolism . Furthermore, it affects cell signaling pathways by modulating the activity of key enzymes and proteins involved in metabolic regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with enzymes and other biomolecules. It acts as a substrate for acetyl coenzyme A carboxylase, facilitating the carboxylation of acetyl coenzyme A to form malonyl coenzyme A . This reaction is crucial for the initiation of fatty acid synthesis. Additionally, this compound can inhibit the activity of carnitine palmitoyltransferase 1, a key enzyme in fatty acid oxidation, thereby regulating lipid metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound is relatively stable when stored at -20°C, but its stability may decrease at higher temperatures . Over extended periods, degradation of the compound can occur, potentially affecting its efficacy in biochemical assays. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in the regulation of lipid metabolism .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent. At lower doses, the compound can effectively regulate lipid metabolism without causing adverse effects . At higher doses, toxic effects may be observed, including disruptions in cellular energy balance and metabolic flux . Threshold effects have been noted, where a certain dosage is required to achieve significant biochemical changes.
Metabolic Pathways
This compound is involved in several metabolic pathways, including fatty acid synthesis and polyketide synthesis . It interacts with enzymes such as acetyl coenzyme A carboxylase and fatty acid synthase, playing a critical role in the elongation of fatty acid chains . Additionally, it affects metabolic flux by modulating the levels of key metabolites involved in lipid metabolism .
Transport and Distribution
Within cells, this compound is transported and distributed by specific transport proteins and binding proteins . These proteins facilitate its movement across cellular membranes and its localization within various cellular compartments. The compound’s distribution is essential for its role in regulating metabolic processes and maintaining cellular energy balance .
Subcellular Localization
This compound is localized in specific subcellular compartments, including the mitochondria and cytoplasm . Its activity and function are influenced by its localization, with targeting signals and post-translational modifications directing it to these compartments . This subcellular localization is crucial for its role in fatty acid synthesis and metabolic regulation.
Preparation Methods
Synthetic Routes and Reaction Conditions
Malonyl coenzyme A tetralithium salt is synthesized through the carboxylation of acetyl coenzyme A. This reaction is catalyzed by acetyl coenzyme A carboxylase, which requires biotin as a cofactor. The reaction involves the addition of a carboxyl group to acetyl coenzyme A, forming malonyl coenzyme A .
Industrial Production Methods
Industrial production of this compound typically involves the fermentation of microorganisms that express high levels of acetyl coenzyme A carboxylase. The fermentation broth is then processed to extract and purify the compound .
Chemical Reactions Analysis
Types of Reactions
Malonyl coenzyme A tetralithium salt undergoes several types of chemical reactions, including:
Carboxylation: The formation of malonyl coenzyme A from acetyl coenzyme A.
Transacylation: Transfer of the malonyl group to acyl carrier proteins during fatty acid synthesis.
Decarboxylation: Conversion of malonyl coenzyme A to acetyl coenzyme A by malonyl coenzyme A decarboxylase.
Common Reagents and Conditions
Biotin: A cofactor required for the carboxylation reaction.
Acetyl coenzyme A carboxylase: The enzyme that catalyzes the carboxylation of acetyl coenzyme A.
ATP: Provides the energy required for the carboxylation reaction.
Major Products Formed
Acetyl coenzyme A: Formed from the decarboxylation of malonyl coenzyme A.
Fatty acids: Synthesized through the transfer of malonyl groups to acyl carrier proteins.
Scientific Research Applications
Malonyl coenzyme A tetralithium salt has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Methylmalonyl coenzyme A tetralithium salt: A derivative involved in the metabolism of odd-chain fatty acids and certain amino acids.
Acetyl coenzyme A: A central molecule in metabolism, involved in the synthesis and oxidation of fatty acids.
Succinyl coenzyme A: Plays a role in the citric acid cycle and the synthesis of heme.
Uniqueness
This compound is unique due to its specific role in fatty acid and polyketide synthesis. Unlike other coenzyme A derivatives, it is exclusively used as the extender unit in the synthesis of bacterial aromatic polyketides . Additionally, its ability to regulate fatty acid oxidation by inhibiting carnitine acyltransferase sets it apart from other similar compounds .
Biological Activity
Malonyl Coenzyme A (Malonyl-CoA) tetralithium salt is a derivative of malonyl-CoA and plays a crucial role in various metabolic pathways, particularly in fatty acid biosynthesis and regulation. Understanding its biological activity is essential for exploring its potential applications in biochemistry and medicine.
Overview of Malonyl-CoA
Malonyl-CoA is synthesized from acetyl-CoA through the action of acetyl-CoA carboxylase, which catalyzes the carboxylation reaction using bicarbonate and ATP. This compound serves as a key intermediate in several biosynthetic pathways, including:
- Fatty Acid Biosynthesis : Malonyl-CoA provides two-carbon units necessary for the elongation of fatty acid chains.
- Polyketide Biosynthesis : It acts as a substrate for polyketide synthases, which are vital in producing various natural products.
- Regulation of Fatty Acid Oxidation : Malonyl-CoA inhibits carnitine palmitoyltransferase I (CPT-I), thus preventing the entry of fatty acids into mitochondria for oxidation.
Inhibition of Fatty Acid Oxidation
Malonyl-CoA is known to be a potent inhibitor of CPT-I, which is critical for mitochondrial fatty acid oxidation. Increased levels of malonyl-CoA lead to decreased fatty acid oxidation rates while enhancing glucose oxidation rates. This regulatory mechanism highlights its role in energy metabolism and suggests potential therapeutic applications in conditions like ischemic heart disease, where modulation of fatty acid metabolism can be beneficial .
Role in Insulin Secretion
Research indicates that malonyl-CoA plays a significant role in glucose-stimulated insulin secretion from pancreatic beta cells. Elevated levels of malonyl-CoA are associated with enhanced insulin release, suggesting its involvement in glucose metabolism and energy homeostasis .
Case Studies and Research Findings
-
Kinetic Analysis of Malonyl-CoA Reductase :
A study dissecting malonyl-CoA reductase from Chloroflexus aurantiacus revealed that this enzyme catalyzes the conversion of malonyl-CoA to 3-hydroxypropionate, an important platform chemical. The kinetic properties indicated a higher affinity for malonyl-CoA when the enzyme was separated into functional fragments, enhancing production efficiency . -
Impact on Fatty Acid Synthesis :
In Corynebacterium glutamicum, engineered strains demonstrated increased naringenin production when malonyl-CoA availability was enhanced through genetic modifications. This study emphasized the importance of malonyl-CoA in secondary metabolite production and its potential applications in biotechnology . -
MCD Inhibitors and Heart Disease :
The development of small-molecule inhibitors targeting malonyl-CoA decarboxylase (MCD) has shown promise in increasing malonyl-CoA concentrations in cardiac tissues. This increase leads to decreased fatty acid oxidation rates and improved glucose utilization, presenting a potential therapeutic approach for treating ischemic heart diseases .
Data Tables
Property | Value |
---|---|
CAS Number | 116928-84-8 |
Molecular Formula | C₃₆H₅₈N₄O₁₉P₃S |
Molecular Weight | 853.58 g/mol |
Role in Metabolism | Fatty acid biosynthesis |
Inhibitory Action | CPT-I inhibitor |
Properties
IUPAC Name |
tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-(2-carboxyacetyl)sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38N7O19P3S.4Li/c1-24(2,19(37)22(38)27-4-3-13(32)26-5-6-54-15(35)7-14(33)34)9-47-53(44,45)50-52(42,43)46-8-12-18(49-51(39,40)41)17(36)23(48-12)31-11-30-16-20(25)28-10-29-21(16)31;;;;/h10-12,17-19,23,36-37H,3-9H2,1-2H3,(H,26,32)(H,27,38)(H,33,34)(H,42,43)(H,44,45)(H2,25,28,29)(H2,39,40,41);;;;/q;4*+1/p-4/t12-,17-,18-,19+,23-;;;;/m1..../s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQLXXYMNINXQSV-QTRRCMKVSA-J | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])C(C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[Li+].[Li+].[Li+].[Li+].CC(C)(COP(=O)([O-])OP(=O)([O-])OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)([O-])[O-])[C@H](C(=O)NCCC(=O)NCCSC(=O)CC(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H34Li4N7O19P3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20584478 | |
Record name | tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-(2-carboxyacetyl)sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
877.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116928-84-8 | |
Record name | Malonyl coenzyme A tetralithium | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116928848 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | tetralithium;[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-2-[[[[(3R)-4-[[3-[2-(2-carboxyacetyl)sulfanylethylamino]-3-oxopropyl]amino]-3-hydroxy-2,2-dimethyl-4-oxobutoxy]-oxidophosphoryl]oxy-oxidophosphoryl]oxymethyl]-4-hydroxyoxolan-3-yl] phosphate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20584478 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Malonyl coenzyme A tetralithium | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6TWZ6JD7UX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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